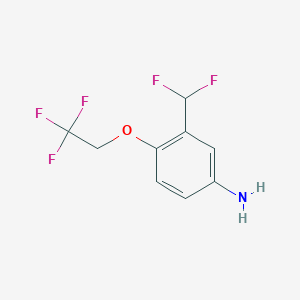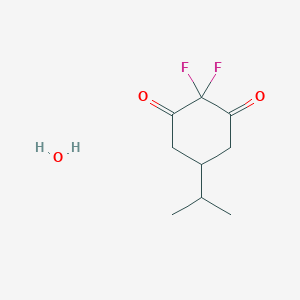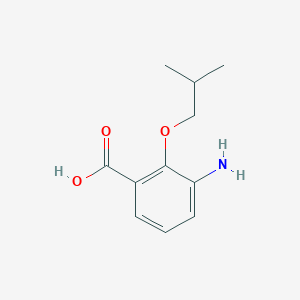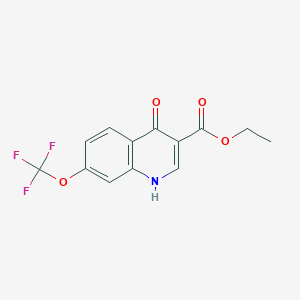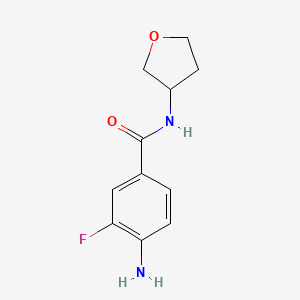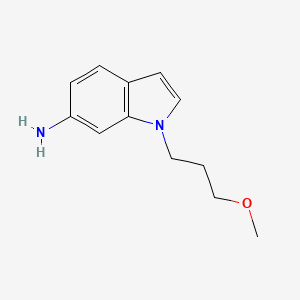
1-(3-Methoxypropyl)-1h-indol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methoxypropyl)-1h-indol-6-amine is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a methoxypropyl group attached to the nitrogen atom of the indole ring. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
The synthesis of 1-(3-Methoxypropyl)-1h-indol-6-amine can be achieved through several synthetic routes. One common method involves the reaction of indole with 3-methoxypropylamine under suitable conditions. The reaction typically requires a catalyst and may be carried out in the presence of a solvent such as ethanol or methanol. The reaction conditions, including temperature and reaction time, can vary depending on the desired yield and purity of the product .
Industrial production methods for this compound may involve more advanced techniques such as continuous flow synthesis or the use of automated reactors. These methods can enhance the efficiency and scalability of the production process, making it suitable for large-scale manufacturing .
Analyse Chemischer Reaktionen
1-(3-Methoxypropyl)-1h-indol-6-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(3-Methoxypropyl)-1h-indol-6-amine has several scientific research applications across various fields:
Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in modulating biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications.
Industry: The compound can be used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Methoxypropyl)-1h-indol-6-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. For example, it may bind to serotonin receptors, affecting neurotransmitter release and neuronal activity . Additionally, the compound may inhibit specific enzymes, leading to changes in metabolic processes and cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-(3-Methoxypropyl)-1h-indol-6-amine can be compared with other similar compounds to highlight its uniqueness:
4-Amino-N-(3-methoxypropyl)benzenesulfonamide: This compound has a similar methoxypropyl group but differs in its core structure, which is based on a benzenesulfonamide scaffold.
1-(3-Methoxypropyl)pyridinium chloride: This compound also contains a methoxypropyl group but is based on a pyridinium ring instead of an indole ring.
6-(3-Methoxypropylamino)pyridin-2-one: This compound features a methoxypropylamino group attached to a pyridin-2-one ring, showcasing a different heterocyclic core.
The unique indole core structure of this compound, combined with its methoxypropyl group, contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
1-(3-methoxypropyl)indol-6-amine |
InChI |
InChI=1S/C12H16N2O/c1-15-8-2-6-14-7-5-10-3-4-11(13)9-12(10)14/h3-5,7,9H,2,6,8,13H2,1H3 |
InChI-Schlüssel |
LZGSSLQEGNXARU-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCN1C=CC2=C1C=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



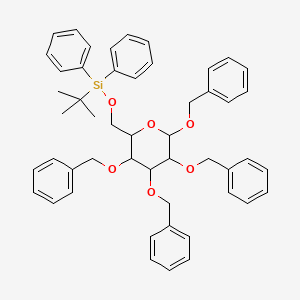
![3-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}propanoic acid](/img/structure/B12082019.png)
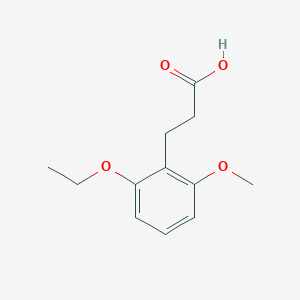
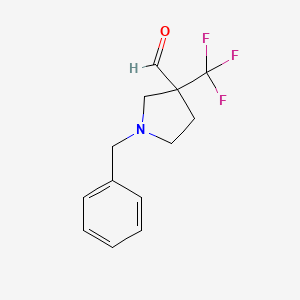
![5,7-Dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B12082029.png)
